molecular formula C32H43NO4 B1524602 4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol CAS No. 934842-69-0

4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol

Cat. No.: B1524602
CAS No.: 934842-69-0
M. Wt: 505.7 g/mol
InChI Key: LFBZOLRRKRHSEI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, 4-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol , systematically describes its molecular framework. Breaking down the nomenclature:

  • 4-[...]phenol : Indicates a phenolic ring substituted at the 4-position.
  • 2-(hydroxymethyl) : A hydroxymethyl group at the 2-position of the phenolic ring.
  • 1-hydroxyethyl : A hydroxyethyl chain at the 1-position of the ethyl backbone.
  • benzyl-[6-(4-phenylbutoxy)hexyl]amino : A tertiary amine linked to a benzyl group and a hexyl chain terminated by a 4-phenylbutoxy substituent.

The molecular formula C₃₂H₄₃NO₄ (molecular weight: 505.7 g/mol) reflects 32 carbon atoms, 43 hydrogens, one nitrogen, and four oxygen atoms. Key structural features include:

  • Aromatic systems : Two benzene rings (phenol and benzyl groups).
  • Ether linkage : A butoxy group connecting the hexyl chain to a phenyl group.
  • Hydrophilic moieties : Phenolic hydroxyl, hydroxymethyl, and secondary alcohol groups.

Table 1: Elemental Composition

Element Count
Carbon 32
Hydrogen 43
Nitrogen 1
Oxygen 4

Comparatively, β₂-agonists like salmeterol (C₂₅H₃₇NO₄) share the ethanolamine backbone but lack the extended hexyl-benzyl-ether side chain, highlighting this compound’s unique lipophilic character.

Properties

IUPAC Name

4-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43NO4/c34-26-30-23-29(18-19-31(30)35)32(36)25-33(24-28-16-7-4-8-17-28)20-10-1-2-11-21-37-22-12-9-15-27-13-5-3-6-14-27/h3-8,13-14,16-19,23,32,34-36H,1-2,9-12,15,20-22,24-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBZOLRRKRHSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCN(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697158
Record name 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934842-69-0
Record name 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Alkylation: : Introduction of the benzyl group through a nucleophilic substitution reaction.

  • Amination: : Incorporation of the amino group via reductive amination.

  • Ether Formation: : The phenylbutoxy group is attached through a Williamson ether synthesis.

  • Final Coupling: : The hexyl chain is introduced using an organometallic coupling reaction.

The reaction conditions often require carefully controlled environments, such as inert atmospheres, specific solvents (e.g., anhydrous conditions), and catalysts like palladium or copper complexes.

Industrial Production Methods

On an industrial scale, the production may involve automated synthesisers and large reactors to manage the multi-step processes. Techniques such as continuous flow synthesis might be employed to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenolic and hydroxymethyl groups can undergo oxidation to form quinones and aldehydes, respectively.

  • Reduction: : The compound can be reduced to modify the hydroxyethyl and phenylbutoxy groups.

  • Substitution: : The benzyl and amino groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Lithium aluminium hydride, hydrogenation over palladium catalyst.

  • Substitution: : Alkyl halides, acids, bases (e.g., sodium hydroxide, hydrochloric acid).

Major Products

  • Oxidation: Quinones, aldehydes.

  • Reduction: Alcohol derivatives.

  • Substitution: Various alkylated and aminated products.

Scientific Research Applications

Pharmacological Applications

Asthma and COPD Treatment
Salmeterol is primarily utilized for its bronchodilator properties, providing relief from bronchospasm associated with asthma and COPD. It works by selectively binding to beta-2 adrenergic receptors in the airway smooth muscle, leading to relaxation and dilation of the airways. This action helps reduce symptoms such as wheezing, coughing, and shortness of breath .

Combination Therapies
Salmeterol is often combined with corticosteroids (e.g., fluticasone) to enhance therapeutic efficacy. This combination not only improves lung function but also reduces the frequency of exacerbations in patients with persistent asthma or COPD .

Synthesis and Chemical Properties

Synthetic Pathways
The synthesis of Salmeterol involves several key intermediates, including 4-(6-(4-phenylbutoxy)hexyl)benzenemethanamine. The process typically includes the following steps:

  • Formation of the Amine Intermediate : N-benzyl-6-(4-phenylbutoxy)hexan-1-amine is synthesized through a multi-step reaction involving commercially available precursors.
  • Coupling Reactions : The amine intermediate undergoes coupling with various benzoate derivatives to produce Salmeterol .

Chemical Structure
The molecular formula for Salmeterol is C32H43NO4C_{32}H_{43}NO_4, indicating a complex structure that contributes to its pharmacological activity. The presence of the phenolic hydroxyl group enhances its binding affinity to beta-2 receptors .

Case Studies and Research Findings

Clinical Efficacy Studies
Numerous clinical trials have demonstrated Salmeterol's effectiveness in improving lung function and reducing asthma exacerbations. For instance:

  • A study published in The New England Journal of Medicine reported that patients using Salmeterol showed significant improvements in forced expiratory volume (FEV1) compared to those on placebo .
  • Long-term studies indicate that Salmeterol reduces nighttime symptoms and improves overall quality of life for patients with asthma .

Safety Profile
Research has also focused on the safety profile of Salmeterol. While generally well-tolerated, some studies have noted an increased risk of severe asthma exacerbations when used without inhaled corticosteroids, highlighting the importance of combination therapy for optimal safety and efficacy .

Future Directions in Research

Ongoing research aims to explore new formulations and delivery methods for Salmeterol, including:

  • Novel Drug Delivery Systems : Investigating inhalation devices that enhance drug deposition in the lungs.
  • Combination Therapies with New Agents : Exploring synergistic effects with newer classes of drugs targeting different pathways in respiratory diseases .

Mechanism of Action

The compound interacts with molecular targets such as enzymes and receptors, often by mimicking or inhibiting natural substrates. Its hydroxyl and amino groups allow it to form hydrogen bonds and other interactions, disrupting normal biological processes.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Compound Name Key Structural Features Duration of Action Clinical Use References
Target Compound Benzyl-(6-(4-phenylbutoxy)hexyl)amino group; hydroxymethylphenol core Not reported Presumed bronchodilator
Salmeterol Xinafoate (SAL) 6-(4-phenylbutoxy)hexylamino group; 1-hydroxyethylphenol core Up to 12 hours Asthma/COPD maintenance
Vilanterol (VI) Dichlorobenzyl ether substituent; 6-(2-ethoxy)hexylamino chain 24 hours Once-daily COPD/asthma therapy
N-Benzyl Albuterol Benzyl-tert-butylamino group; lacks phenylbutoxyhexyl chain Short-acting Experimental bronchodilator
Salmeterol Impurity (PA 19 0381006) Extended hexyl chain with dual phenylbutoxy groups; hydroxymethylphenol core Not applicable Synthetic intermediate
Key Observations:

Side Chain Modifications :

  • The 6-(4-phenylbutoxy)hexyl group in the target compound and salmeterol enhances lipophilicity, prolonging receptor binding compared to shorter chains in albuterol derivatives .
  • Vilanterol’s dichlorobenzyl ether substituent improves metabolic stability, contributing to its 24-hour duration .

Receptor Binding and Selectivity: The benzyl group in the target compound may reduce β2-selectivity compared to vilanterol’s dichlorophenyl group, which minimizes off-target effects . Salmeterol’s phenylbutoxyhexylamino chain facilitates anchoring to the receptor’s exosite, enabling sustained activity .

Duration of Action :

  • The target compound’s phenylbutoxyhexyl chain likely confers intermediate duration (12–24 hours), positioning it between salmeterol (12 hours) and vilanterol (24 hours) .

Biological Activity

The compound 4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol , often referred to in literature as a derivative of Salmeterol , is a long-acting beta-2 adrenergic receptor agonist. It is primarily utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activities, focusing on its pharmacological effects, mechanism of action, and relevant research findings.

  • IUPAC Name : 4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
  • Molecular Formula : C25H37NO4
  • CAS Number : 89365-50-4

Salmeterol acts as a selective agonist for the beta-2 adrenergic receptors located in bronchial smooth muscle. Upon binding, it stimulates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels, which leads to relaxation of bronchial smooth muscle and subsequent bronchodilation. This mechanism is crucial for alleviating symptoms associated with asthma and COPD.

Pharmacological Effects

  • Bronchodilation : Salmeterol provides prolonged bronchodilation, making it effective for patients requiring long-term control of asthma symptoms.
  • Anti-inflammatory Properties : Beyond its role as a bronchodilator, Salmeterol exhibits anti-inflammatory effects by inhibiting the release of inflammatory mediators from mast cells and eosinophils.

Case Studies and Research Findings

Several studies have investigated the biological activity of Salmeterol and its derivatives:

StudyFindings
Study 1 : Long-term efficacy of SalmeterolDemonstrated significant improvement in lung function and reduction in nighttime asthma symptoms over a 12-week period.
Study 2 : Comparative analysis with other bronchodilatorsSalmeterol showed superior efficacy in maintaining airway dilation compared to short-acting beta agonists (SABAs).
Study 3 : Safety profile assessmentReported a favorable safety profile with minimal side effects, primarily related to cardiovascular stimulation at high doses.

In Vitro and In Vivo Studies

In vitro studies have shown that Salmeterol effectively inhibits the proliferation of certain cancer cell lines, indicating potential anti-cancer properties. For example:

  • MTT Assay Results : Evaluated the cytotoxic effects on human pancreatic cancer cells, showing significant inhibition of cell growth at varying concentrations.

Summary of Findings

  • Cytotoxicity : Salmeterol exhibited dose-dependent cytotoxic effects in cancer cell lines.
  • Mechanistic Insights : Studies suggest that the compound may induce apoptosis through caspase activation pathways.

Q & A

Q. Answer :

  • Column selection : C18 columns with 3.5 µm particle size provide optimal resolution for polar aromatic amines .
  • Mobile phase : Gradient elution with 0.1% formic acid in water/acetonitrile improves peak symmetry and reduces tailing .
  • Detection : UV detection at 254 nm (for aromatic groups) coupled with charged aerosol detection (CAD) for non-chromophoric impurities .
  • System suitability : Validate with reference standards of known impurities (e.g., des-benzyl or over-alkylated byproducts) .

Advanced Question: What experimental designs are recommended for studying receptor-binding interactions?

Q. Answer :

  • Radioligand displacement assays : Use tritiated analogs (e.g., ³H-labeled compound) to measure binding affinity (Kd) for target receptors .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to quantify real-time binding kinetics (kon/koff) with purified receptors .
  • Molecular docking simulations : Compare binding poses with structurally related agonists/antagonists to identify critical interactions (e.g., hydrogen bonding with the hydroxymethyl group) .
  • In vitro functional assays : Measure cAMP production or calcium flux in cell lines expressing the receptor to assess efficacy .

Advanced Question: How can environmental stability and degradation pathways be evaluated?

Q. Answer :

  • Hydrolytic stability studies : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via LC-MS to identify hydrolytic cleavage sites (e.g., ether or amine bonds) .
  • Photodegradation assays : Expose to UV light (λ = 254–365 nm) and quantify photoproducts (e.g., oxidized benzyl groups) .
  • Biotransformation screening : Use liver microsomes or recombinant CYP450 enzymes to predict metabolic pathways (e.g., hydroxylation or N-dealkylation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
Reactant of Route 2
4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.